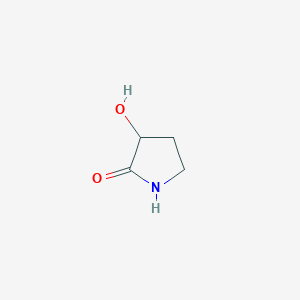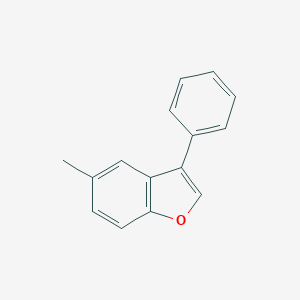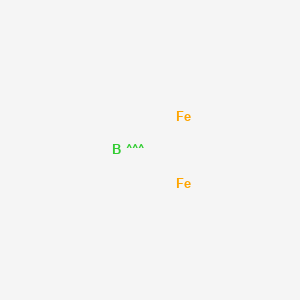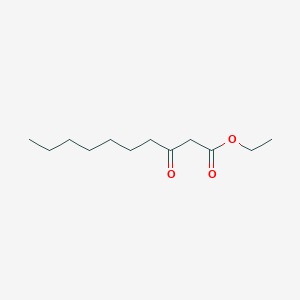
Neodymium(III)2,4-pentanedionate
Overview
Description
Neodymium(III)2,4-pentanedionate is a useful research compound. Its molecular formula is C15H30NdO6+6 and its molecular weight is 450.64 g/mol. The purity is usually 95%.
The exact mass of the compound Neodymium(III) 2,4-pentanedionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure and Mesomorphism : Neodymium(III) alkanoates exhibit interesting structural and thermal behaviors. They crystallize in specific space groups and show a lamellar bilayer structure. Some compounds in this series display thermotropic mesophases, identified as smectic A phases, suggesting potential applications in materials science (Binnemans et al., 2000).
Photoluminescence and Absorption : Studies on lanthanide(III) complexes based on hexafluoro-2,4-pentanedione and phenanthroline reveal efficient energy transfer from ligands to neodymium, leading to strong luminescence. This suggests applications in the field of luminescent materials (Ahmed & Iftikhar, 2010).
Volatile Lanthanide(III) Complexes : Highly volatile nine-coordinate complexes have been synthesized and show intense luminescence with significant Stark splitting. These complexes could serve as precursors for lanthanide-based materials in chemical vapor deposition processes (Ahmed, Dar, & Iftikhar, 2012).
Enhanced Emission in Liquid Systems : Coordination structures of neodymium(III) complexes with β-diketones show improved emission efficiency in specific solvents, attributed to their symmetrical rigid coordination structures. This finding is relevant for the development of efficient luminescent materials (Hasegawa et al., 1998).
Electrodeposition of Neodymium : Research on the electrodeposition of neodymium from ionic liquids at elevated temperatures has been conducted, showing potential in metal recovery and recycling processes (Kondo et al., 2012).
Recycling Potential : Studies on the recycling potential of neodymium, particularly from computer hard disk drives, indicate significant possibilities for sustainable resource management. This research contributes to the understanding of rare earth metal recycling (Sprecher, Xiao, Walton, Speight, Harris, Kleijn, Visser, & Kramer, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Neodymium(III) 2,4-pentanedionate, also known as Nd(acac)3 , is primarily used as a catalyst in organic synthesis . The primary targets of this compound are the reactant molecules in the chemical reactions it catalyzes.
Action Environment
The action, efficacy, and stability of Neodymium(III) 2,4-pentanedionate can be influenced by various environmental factors. For instance, temperature and pressure can affect the rate at which the catalyzed reactions occur. Additionally, the presence of other substances in the reaction mixture can also impact the catalyst’s effectiveness. It should be stored in a cool and dry place .
Properties
IUPAC Name |
neodymium(3+);pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Nd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTDRGMPTCCVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223858 | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14589-38-9 | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14589-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pentane-2,4-dionato-O,O')neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)






![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)




